molecular formula C11H14O B12601861 [1-(2-Methylphenyl)cyclopropyl]methanol CAS No. 886366-30-9

[1-(2-Methylphenyl)cyclopropyl]methanol

Cat. No.: B12601861
CAS No.: 886366-30-9
M. Wt: 162.23 g/mol
InChI Key: VSMRMQXNYPEPNY-UHFFFAOYSA-N
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Description

[1-(2-Methylphenyl)cyclopropyl]methanol is a cyclopropane derivative featuring a methanol group and a 2-methylphenyl substituent attached to the cyclopropane ring. The 2-methylphenyl group contributes steric bulk and electron-donating effects, distinguishing it from halogenated or heterocyclic analogs. This compound is likely a versatile scaffold in medicinal and synthetic chemistry due to its rigid cyclopropane ring and functional groups.

Properties

CAS No.

886366-30-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(2-methylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3

InChI Key

VSMRMQXNYPEPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by functionalization to introduce the methanol group. One common method involves the reaction of 2-methylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methylphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl) or phosphorus tribromide (PBr) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methylphenyl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features could be exploited to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [1-(2-Methylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural variations and electronic effects among analogs:

Compound Name Substituent(s) on Cyclopropane Molecular Formula Key Features
[1-(2-Methylphenyl)cyclopropyl]methanol 2-Methylphenyl, methanol C11H14O Electron-donating methyl group; aromatic π-system for potential π-π interactions.
[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol 2-Chloropyridinyl, methanol C9H10ClNO Chlorine (electron-withdrawing) and pyridine (basic nitrogen) enhance reactivity.
(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol 5-Bromopyridinyl, methanol C9H10BrNO Bromine acts as a leaving group; potential for nucleophilic substitution.
[1-(4-Fluorophenyl)cyclopropyl]methanol 4-Fluorophenyl, methanol C10H11FO Fluorine (electron-withdrawing) increases polarity and metabolic stability.
[1-(2-Methylpropyl)cyclopropyl]methanol 2-Methylpropyl, methanol C8H16O Aliphatic chain increases lipophilicity; lacks aromatic interactions.
Key Observations:
  • Electronic Effects : The 2-methylphenyl group in the target compound provides electron density to the aromatic ring, contrasting with halogenated analogs (Cl, Br, F), which are electron-withdrawing .
  • Reactivity : Bromine and chlorine substituents in analogs enhance reactivity in cross-coupling or substitution reactions, whereas the methyl group in the target may favor stability .
  • Lipophilicity: The aliphatic [1-(2-methylpropyl)cyclopropyl]methanol is more lipophilic than aromatic analogs, influencing solubility and membrane permeability.

Physicochemical Properties

Property This compound [1-(4-Fluorophenyl)cyclopropyl]methanol (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol
Molecular Weight (g/mol) ~162.23 (calculated) 166.19 252.09
LogP (Predicted) ~2.5 ~2.8 ~2.1
Hydrogen Bond Donors 1 (methanol) 1 1

Biological Activity

[1-(2-Methylphenyl)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl group linked to a methanol functional group and a 2-methylphenyl moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C_{11}H_{14}O
  • Molecular Weight : 178.23 g/mol
  • Structure : The presence of the cyclopropyl ring contributes to the compound's unique reactivity and stability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antifungal Properties

The antifungal activity of this compound has also been explored. It has shown effectiveness against fungi such as Botrytis cinerea, a significant pathogen in agriculture. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death.

Fungal Strain Inhibition Zone (mm)
Botrytis cinerea15

This suggests potential applications in agricultural chemistry as a natural fungicide.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported at:

Cell Line IC50 (µg/mL)
HeLa50
A54945

These findings warrant further investigation into its potential as an anticancer therapeutic agent.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. Research suggests that it may bind to enzymes or receptors, altering their function and leading to various biological effects. The unique structure of the cyclopropyl group likely enhances its binding affinity and selectivity.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with structurally similar compounds such as [1-(2-Chlorophenyl)cyclopropyl]methanol and [1-(2-Bromophenyl)cyclopropyl]methanol. These studies highlight differences in biological activity based on substituent effects on the phenyl ring.

Compound Antimicrobial Activity Antifungal Activity Anticancer Activity
This compoundModerateEffectiveSignificant
[1-(2-Chlorophenyl)cyclopropyl]methanolHighModerateModerate
[1-(2-Bromophenyl)cyclopropyl]methanolLowLowLow

This table illustrates how variations in chemical structure can significantly influence biological efficacy.

Case Studies

Several case studies have documented the application of this compound in various biological contexts:

  • A study conducted on the antibacterial effects of this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing its potential role in combating antibiotic resistance.
  • Another case study focused on its antifungal properties in agricultural settings, demonstrating effective control of fungal pathogens in crop management.

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